molecular formula C19H9F4NO B3355956 1,2,3,4-Tetrafluoro-7-phenoxyacridine CAS No. 643032-47-7

1,2,3,4-Tetrafluoro-7-phenoxyacridine

Cat. No.: B3355956
CAS No.: 643032-47-7
M. Wt: 343.3 g/mol
InChI Key: PGRFKZBURJQAHF-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1,2,3,4-Tetrafluoro-7-phenoxyacridine involves multiple steps, typically starting with the preparation of the acridine core followed by the introduction of fluorine atoms and the phenoxy group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1,2,3,4-Tetrafluoro-7-phenoxyacridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

1,2,3,4-Tetrafluoro-7-phenoxyacridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrafluoro-7-phenoxyacridine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms and phenoxy group contribute to its reactivity and ability to form stable complexes with various biomolecules. These interactions can affect cellular processes and pathways, leading to specific biological effects .

Comparison with Similar Compounds

1,2,3,4-Tetrafluoro-7-phenoxyacridine can be compared with other fluorinated acridine derivatives and phenoxy-substituted compounds. Similar compounds include:

Properties

IUPAC Name

1,2,3,4-tetrafluoro-7-phenoxyacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H9F4NO/c20-15-13-9-10-8-12(25-11-4-2-1-3-5-11)6-7-14(10)24-19(13)18(23)17(22)16(15)21/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRFKZBURJQAHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC3=CC4=C(C(=C(C(=C4F)F)F)F)N=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H9F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60802623
Record name 1,2,3,4-Tetrafluoro-7-phenoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60802623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

643032-47-7
Record name 1,2,3,4-Tetrafluoro-7-phenoxyacridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60802623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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